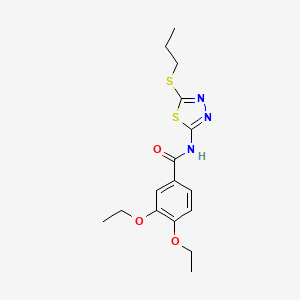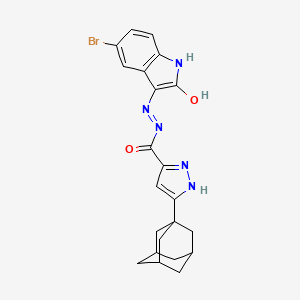
4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride is a chemical compound that features a benzoic acid core substituted with aminomethyl and difluoro groups The hydrochloride form indicates the presence of a hydrochloride salt, which often enhances the compound’s solubility and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride typically involves multi-step organic reactions. One common method starts with the fluorination of a benzoic acid derivative, followed by the introduction of the aminomethyl group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols or amines.
科学的研究の応用
4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with enzymes or receptors, influencing their activity. The difluoro groups may enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Lacks the difluoro substitution, which may affect its reactivity and binding properties.
2,5-Difluorobenzoic acid: Lacks the aminomethyl group, which limits its applications in biological systems.
4-(Aminomethyl)-2-fluorobenzoic acid: Contains only one fluorine atom, which may result in different chemical and biological properties.
Uniqueness
4-(Aminomethyl)-2,5-difluorobenzoic acid;hydrochloride is unique due to the combination of aminomethyl and difluoro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(aminomethyl)-2,5-difluorobenzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-6-2-5(8(12)13)7(10)1-4(6)3-11;/h1-2H,3,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLQUFNPFVLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(=O)O)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(BENZYLOXY)PHENYL]-7-METHYL-3-(THIOMORPHOLINE-4-CARBONYL)-1,8-NAPHTHYRIDIN-4-AMINE](/img/structure/B2849054.png)

![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)


![2-[(pyrazin-2-yl)amino]ethan-1-ol](/img/structure/B2849064.png)
![2-chloro-6-fluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2849068.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)


![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)
